molecular formula C8H9NO3S2 B12845128 1-Methoxy-2-(4-nitrobenzyl)disulfane

1-Methoxy-2-(4-nitrobenzyl)disulfane

Cat. No.: B12845128
M. Wt: 231.3 g/mol
InChI Key: BUBVBGNGEIDILV-UHFFFAOYSA-N
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Description

1-Methoxy-2-(4-nitrobenzyl)disulfane is an organic compound characterized by the presence of a methoxy group, a nitrobenzyl group, and a disulfane linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(4-nitrobenzyl)disulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-2-(4-nitrobenzyl)disulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(4-nitrobenzyl)disulfane involves its interaction with molecular targets such as enzymes and receptors. The disulfane linkage can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The nitrobenzyl group can participate in electron transfer reactions, further affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
  • 1-Methoxy-4-(4-methoxybenzyl)benzene
  • 1-Methoxy-4-(4-nitrobenzyl)oxybenzene

Uniqueness

1-Methoxy-2-(4-nitrobenzyl)disulfane is unique due to its disulfane linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This linkage allows for specific redox reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H9NO3S2

Molecular Weight

231.3 g/mol

IUPAC Name

1-[(methoxydisulfanyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C8H9NO3S2/c1-12-14-13-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3

InChI Key

BUBVBGNGEIDILV-UHFFFAOYSA-N

Canonical SMILES

COSSCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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